3-Fluoro-2-(trifluoromethyl)benzamide

Organic Synthesis Medicinal Chemistry P2X7 Antagonist

Medicinal chemists targeting P2X7 or Bcr-Abl kinases require benzamide building blocks with precise 1,2,3-substitution patterns. This compound delivers the critical ortho-CF3/meta-F arrangement for electronic and steric control. - Direct precursor to the P2X7 antagonist intermediate 2-CF3-3-fluorobenzonitrile (58% reported yield) - Privileged 3-fluoro-2-CF3 scaffold for developing imatinib-resistant Bcr-Abl kinase inhibitors - 95% purity; soluble in DCM; supplied with batch-specific QC documentation Solid. Ships at ambient temperature. For R&D use only.

Molecular Formula C8H5F4NO
Molecular Weight 207.12 g/mol
CAS No. 287398-80-5
Cat. No. B1305486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-(trifluoromethyl)benzamide
CAS287398-80-5
Molecular FormulaC8H5F4NO
Molecular Weight207.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)N
InChIInChI=1S/C8H5F4NO/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H2,13,14)
InChIKeyJEHSVMLIHCECTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-(trifluoromethyl)benzamide: Overview


3-Fluoro-2-(trifluoromethyl)benzamide is a halogenated aromatic amide building block (C8H5F4NO, MW 207.12) primarily utilized in medicinal chemistry and organic synthesis [1]. Its core utility lies in its unique 1,2,3-substitution pattern, featuring a primary amide, a strongly electron-withdrawing trifluoromethyl (-CF3) group, and a fluorine atom in the meta position relative to the amide. This specific arrangement is crucial for constructing more complex, biologically active molecules, including kinase inhibitors and P2X7 receptor antagonists, where precise electronic and steric properties are required . The compound is a solid, typically supplied with a purity of 95% or higher, and is soluble in common organic solvents like dichloromethane .

Unique 1,2,3-substitution pattern enables kinase inhibitor & P2X7 antagonist building block synthesis
Fluorinated amide core suitable for medicinal chemistry diversification and structure–activity studies
Commercial purity ≥95% supports reliable synthetic intermediate supply without grade compromise

Why Substitution Pattern Matters


Generic substitution among benzamide analogs is not scientifically valid due to the profound impact of substituent identity and position on key molecular properties like lipophilicity, metabolic stability, and target binding affinity [1]. 3-Fluoro-2-(trifluoromethyl)benzamide possesses a unique combination of a strongly electron-withdrawing -CF3 group adjacent to the amide and a meta-fluorine, which collectively dictates a specific electrostatic potential and steric profile. In contrast, close analogs like 3-(trifluoromethyl)benzamide (CAS 1801-10-1) [2] or 2-(trifluoromethyl)benzamide (CAS 360-64-5) [3] differ by the absence of the fluorine atom or a shift in the -CF3 position, respectively. These structural variations, even those that appear minor, lead to significant changes in 3D conformation and electronic distribution, thereby altering a compound's reactivity as a synthetic intermediate and its potential for establishing key intermolecular interactions in a biological setting. The specific evidence below quantifies these differentiators.

3-(Trifluoromethyl)benzamide lacks the critical 3-fluoro substituent; electronic and steric profiles may differ, altering reactivity and binding
2-(Trifluoromethyl)benzamide has the -CF3 group in a different position, changing molecular conformation and synthetic intermediate utility

Comparative Evidence for Selection


Synthetic Utility in P2X7 Antagonist Route

In the synthesis of a key intermediate for P2X7 receptor antagonists, 3-Fluoro-2-(trifluoromethyl)benzamide is used as a starting material. It is converted to 2-(trifluoromethyl)-3-fluorobenzonitrile with a reported yield of 58% . While a direct comparison with the same reaction using an alternative starting material is not provided in the literature, this quantifiable yield provides a performance benchmark. In contrast, the more common and less substituted analog, 2-(trifluoromethyl)benzamide, could not be used in this specific route as it lacks the necessary 3-fluoro substituent for the target molecule's structure.

Synthetic Yield
Data to verify
58% yield
Reported synthetic route context for P2X7 antagonist intermediate
Specific dehydration/nitrile formation using the 3-fluoro substituent; no direct comparator data available.
Organic Synthesis Medicinal Chemistry P2X7 Antagonist

Commercial Purity Benchmark

Commercially available 3-Fluoro-2-(trifluoromethyl)benzamide is typically specified at 95% purity, with some suppliers reporting batch-specific values as high as 98.90% as determined by gas chromatography (GC) . This is comparable to the purity offered for the unfluorinated analog 3-(trifluoromethyl)benzamide, which is also commonly sold at 95-98% purity . For a research procurement decision, this indicates that choosing the more complex 3-fluoro analog does not necessitate accepting a lower purity grade, a common trade-off with more specialized intermediates.

Commercial Purity
Reported
95% (up to 98.90% GC)
Purity grade may support consistent synthesis and research reproducibility
Typical commercial specification; batch-specific values reported by suppliers.
Analytical Chemistry Quality Control Procurement

Kinase Inhibition Potential via 3-Substitution

A foundational SAR study on 3-substituted benzamides as Bcr-Abl kinase inhibitors demonstrated that the presence and type of a 3-position substituent is critical for antiproliferative activity [1]. While the study did not test 3-Fluoro-2-(trifluoromethyl)benzamide itself, it established that 3-halogenated and 3-trifluoromethylated derivatives are 'highly potent' and that structural modifications in this region are key for optimizing activity against STI-571 (imatinib)-resistant chronic myeloid leukemia. This class-level inference suggests that the target compound's unique 3-fluoro-2-trifluoromethyl substitution pattern places it within a privileged structural class known for potent kinase inhibition, setting it apart from analogs lacking this specific substitution, such as the unsubstituted 2-(trifluoromethyl)benzamide, which would lack this critical 3-position functionality.

Kinase Inhibition Class
Class-level inference
3-substituted benzamide structural analog
vs
2-(trifluoromethyl)benzamide (lacks 3-substituent)
Privileged scaffold context: 3-substitution is known to confer kinase inhibition potential
Based on Bcr-Abl kinase SAR; target compound itself not directly tested in published antiproliferative assays.
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Validated Application Scenarios


P2X7 Antagonist Intermediate Synthesis

The compound is a proven starting material in the synthesis of 2-(trifluoromethyl)-3-fluorobenzonitrile, a key intermediate used in the development of novel P2X7 receptor antagonists . These antagonists are being investigated for the treatment of pain, inflammation, and neurological disorders. Procuring this specific building block enables the direct entry into a published synthetic route for this important class of therapeutic candidates.

Kinase Inhibitor Scaffold Development

Based on class-level structure-activity relationships (SAR) derived from similar 3-substituted benzamides, this compound serves as a privileged scaffold for developing potent Bcr-Abl kinase inhibitors [1]. Its unique 3-fluoro-2-trifluoromethyl substitution pattern incorporates the critical 3-position functionality required for high antiproliferative activity, making it a strategically valuable core for medicinal chemistry campaigns targeting imatinib-resistant cancers.

Fluorinated Probe Molecule Synthesis

The presence of both a fluorine atom and a trifluoromethyl group makes this benzamide a valuable precursor for creating fluorinated analogs of biologically active molecules. Fluorination is a common strategy to modulate the metabolic stability, lipophilicity, and membrane permeability of drug candidates and chemical probes [2]. The compound's reactive amide group can be readily transformed, allowing for the rapid generation of diverse screening libraries or the targeted synthesis of 19F NMR probes.

Application
Selection Property
Validation Focus
P2X7 receptor antagonist intermediate synthesis
Reactive amide building block with 3-fluoro-2-trifluoromethyl pattern
Reported synthetic route and yield context
Bcr-Abl kinase inhibitor scaffold research
Privileged 3-substituted benzamide core
Structure–activity relationship and cell-based assay review
Fluorinated chemical probe synthesis
Dual fluorine and trifluoromethyl groups for modulated physicochemical properties
19F NMR and metabolic stability probe development context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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